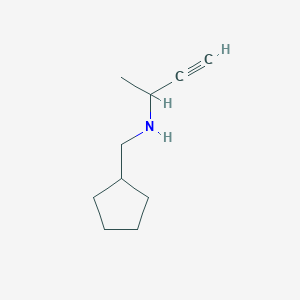methanol](/img/structure/B13187568.png)
[1-(Aminomethyl)cyclopropyl](4-methyl-1,3-thiazol-2-yl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Aminomethyl)cyclopropylmethanol: is a compound that features a cyclopropyl group bonded to an aminomethyl group and a thiazole ring substituted with a methyl group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Aminomethyl)cyclopropylmethanol typically involves the following steps:
Formation of the Cyclopropyl Group: The cyclopropyl group can be synthesized through the reaction of an alkene with a carbene precursor under specific conditions.
Introduction of the Aminomethyl Group: The aminomethyl group can be introduced via a nucleophilic substitution reaction using an appropriate amine.
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Coupling of the Cyclopropyl and Thiazole Groups: The final step involves coupling the cyclopropyl group with the thiazole ring through a suitable linker, such as a methanol group.
Industrial Production Methods: Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the aminomethyl group, leading to the formation of imines or amides.
Reduction: Reduction reactions can target the thiazole ring or the cyclopropyl group, potentially leading to ring-opening or hydrogenation products.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the thiazole ring or the aminomethyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents such as alkyl halides, acyl chlorides, or sulfonyl chlorides can be employed under appropriate conditions.
Major Products:
Oxidation: Formation of imines or amides.
Reduction: Formation of reduced thiazole derivatives or cyclopropyl ring-opened products.
Substitution: Formation of substituted thiazole derivatives or aminomethyl derivatives.
科学的研究の応用
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly those containing cyclopropyl and thiazole moieties.
Biology: In biological research, the compound may be investigated for its potential as a bioactive molecule, particularly due to the presence of the thiazole ring, which is known for its biological activity.
Industry: In industrial applications, the compound can be used in the synthesis of specialty chemicals, agrochemicals, or materials with specific properties.
作用機序
The mechanism of action of 1-(Aminomethyl)cyclopropylmethanol is not well-documented. based on the structural features, it is likely to interact with biological targets such as enzymes or receptors. The thiazole ring, in particular, is known to interact with various biological targets, potentially leading to antimicrobial or anticancer effects.
類似化合物との比較
1-(Aminomethyl)cyclopropylmethanol: can be compared with other thiazole-containing compounds such as thiamine (Vitamin B1), sulfathiazole, and ritonavir.
Cyclopropyl-containing compounds: such as cyclopropylamine and cyclopropylcarbinol can also be considered for comparison.
Uniqueness: The uniqueness of 1-(Aminomethyl)cyclopropylmethanol lies in its combination of a cyclopropyl group, an aminomethyl group, and a thiazole ring. This combination of structural features may confer unique biological and chemical properties, making it a valuable compound for further research and development.
特性
分子式 |
C9H14N2OS |
|---|---|
分子量 |
198.29 g/mol |
IUPAC名 |
[1-(aminomethyl)cyclopropyl]-(4-methyl-1,3-thiazol-2-yl)methanol |
InChI |
InChI=1S/C9H14N2OS/c1-6-4-13-8(11-6)7(12)9(5-10)2-3-9/h4,7,12H,2-3,5,10H2,1H3 |
InChIキー |
MLLOLPQNMKQHEX-UHFFFAOYSA-N |
正規SMILES |
CC1=CSC(=N1)C(C2(CC2)CN)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl 2-methyl-1-oxaspiro[2.3]hexane-2-carboxylate](/img/structure/B13187491.png)
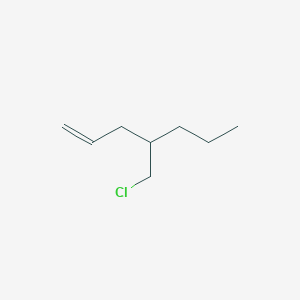
![[1-tert-Butyl-5-(propan-2-yl)-1H-pyrazol-3-yl]methanol](/img/structure/B13187501.png)

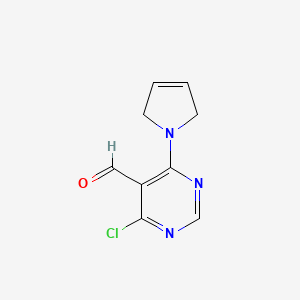
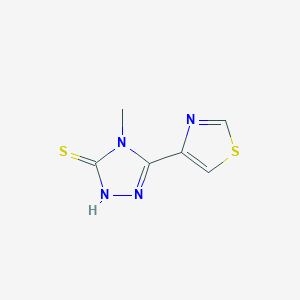
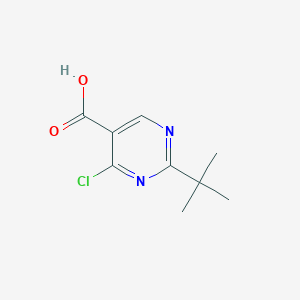
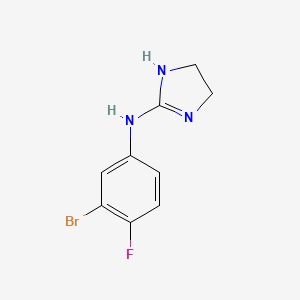
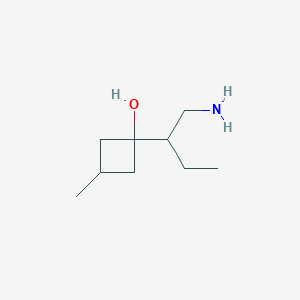
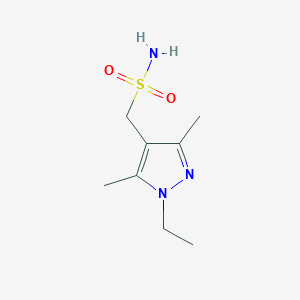
![2-[(4-Methylpiperazin-1-yl)methyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B13187573.png)
![1-{[4-(Trifluoromethyl)phenyl]imino}-1lambda6-thiolan-1-one](/img/structure/B13187584.png)
